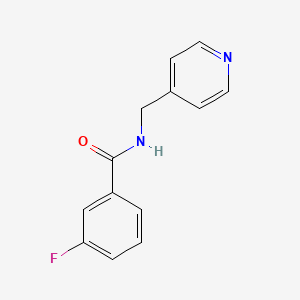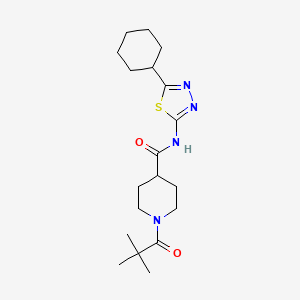
3-fluoro-N-(4-pyridinylmethyl)benzamide
Vue d'ensemble
Description
3-fluoro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has a molecular formula of C14H12FN3O.
Mécanisme D'action
The exact mechanism of action of 3-fluoro-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the regulation of cell growth, metabolism, and inflammation. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-diabetic properties by improving insulin sensitivity and glucose uptake in cells. Furthermore, it has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-fluoro-N-(4-pyridinylmethyl)benzamide is its potent inhibitory activity against cancer cell lines. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 3-fluoro-N-(4-pyridinylmethyl)benzamide. One potential direction is the development of new analogs with improved solubility and potency. Another direction is the study of its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory disorders. Furthermore, the elucidation of its mechanism of action can provide insights into the regulation of gene expression and the development of new therapeutic strategies. Overall, the study of this compound holds great promise for the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
3-fluoro-N-(4-pyridinylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. It has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have anti-diabetic properties by improving insulin sensitivity and glucose uptake in cells. Furthermore, it has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNGUVFYKWNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B4658609.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4658617.png)
![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4658629.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4658637.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4658648.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B4658661.png)
![5-(4-fluorophenyl)-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4658669.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4658670.png)
![3a-phenyl-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4658685.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4658687.png)
![ethyl 2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4658691.png)

![N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide](/img/structure/B4658697.png)